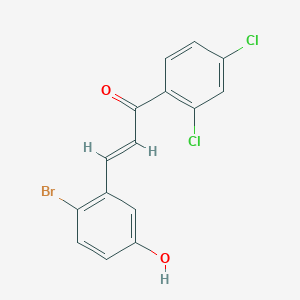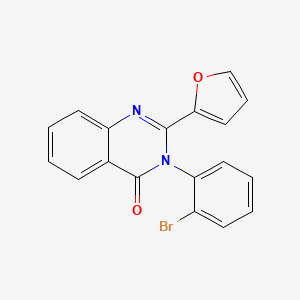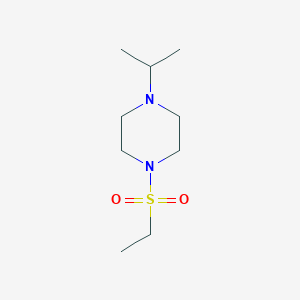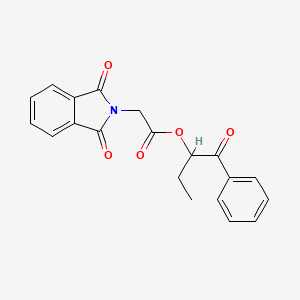![molecular formula C25H31FN2O B10883727 (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound featuring two piperidine rings, each substituted with benzyl and fluorobenzyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases and other therapeutic areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Piperidine Rings: The initial step involves the synthesis of the piperidine rings. This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Substitution Reactions: The piperidine rings are then functionalized with benzyl and fluorobenzyl groups. This step often involves nucleophilic substitution reactions where benzyl halides react with piperidine under basic conditions.
Coupling Reactions: The final step involves coupling the substituted piperidine rings through a methanone linkage. This can be achieved using reagents like Grignard reagents or organolithium compounds to form the desired methanone bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological targets. Its piperidine rings and benzyl groups make it a candidate for binding to various receptors and enzymes, which can be explored for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in Alzheimer’s disease . Additionally, it might interact with other neurotransmitter systems, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone: Similar structure but with a different fluorine position.
N-Benzylpiperidine: Lacks the fluorobenzyl group and methanone linkage.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is unique due to its dual piperidine rings with specific benzyl and fluorobenzyl substitutions. This structure provides distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C25H31FN2O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31FN2O/c26-24-11-5-4-9-22(24)18-27-14-6-10-23(19-27)25(29)28-15-12-21(13-16-28)17-20-7-2-1-3-8-20/h1-5,7-9,11,21,23H,6,10,12-19H2 |
InChI Key |
WMWDKSUEACMBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)


![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)

![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)
![2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)


